REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH2:6][NH-:7].[Cl:33][CH:34]([Cl:35])[CH3:36].[NH2:8][c:9]1[c:10]([I:23])[c:11]([C:20](=[O:21])[OH:22])[c:12]([I:19])[c:13]([C:14](=[O:15])[OH:16])[c:17]1[I:18].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[S:24]([Cl:25])([Cl:26])=[O:27]>>[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH2:6][NH-:7].[Cl-:26].[NH2:8][c:9]1[c:10]([I:23])[c:11]([C:20](=[O:21])[OH:22])[c:12]([I:19])[c:13]([C:14](=[O:15])[OH:16])[c:17]1[I:18]
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Name
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CC(=O)OCC[NH-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCC[NH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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Nc1c(I)c(C(=O)O)c(I)c(C(=O)O)c1I
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OCC[NH-]
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Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1c(I)c(C(=O)O)c(I)c(C(=O)O)c1I
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |